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hydroxybenzoate
CAS No.: 445019-48-7
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. J

An In-Depth Technical Guide to CAS 445019-48-7: Synthesis, Mechanistic Profiling, and
Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized halogenated building
blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-
molecule therapeutics. CAS 445019-48-7 (Methyl 3-bromo-5-fluoro-4-hydroxybenzoate)
represents a strategically designed tri-substituted aromatic scaffold[1]. Featuring a precise
arrangement of a bromine atom, a fluorine atom, a phenolic hydroxyl group, and a methyl ester,
this compound serves as an advanced intermediate. It is most notably utilized in the synthesis
of highly selective Fatty Acid Synthase (FASN) inhibitors targeting Non-Alcoholic
Steatohepatitis (NASH) and oncology indications[2].

This whitepaper provides a comprehensive analysis of CAS 445019-48-7, detailing its
physicochemical properties, the causality behind its regioselective synthesis, and field-proven
protocols for its downstream functionalization in drug discovery.

Chemical Identity & Physicochemical Profiling

The structural architecture of CAS 445019-48-7 provides multiple orthogonal reactive sites. The
bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-
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Miyaura), the phenol allows for O-alkylation or bioisosteric modification, and the methyl ester
acts as a protected carboxylic acid for late-stage amidation or hydrolysis.

Table 1: Physicochemical Summary of CAS 445019-48-7[1]

Property Value

Chemical Name Methyl 3-bromo-5-fluoro-4-hydroxybenzoate
CAS Registry Number 445019-48-7

Molecular Formula C8H6BrFO3

Molecular Weight 249.035 g/mol

Monoisotopic Mass 247.948 g/mol

Canonical SMILES COC(=0)C1=CC(=C(C(=C1)Br)O)F
Rotatable Bonds 2

Regioselective Synthesis: The Electrophilic
Aromatic Substitution (EAS)

The synthesis of CAS 445019-48-7 relies on the precise regiocontrol inherent to its precursor,

methyl 3-fluoro-4-hydroxybenzoate.

Mechanistic Causality: In the starting material, the aromatic ring is subject to competing
directing effects. The hydroxyl (-OH) group at C4 is strongly activating and ortho/para-directing.
The methyl ester at C1 is deactivating and meta-directing. The para-position to the hydroxyl
group is blocked by the ester. The two ortho-positions are C3 and C5. Because C3 is already
occupied by a fluorine atom, electrophilic attack by the bromonium ion (

) is sterically and electronically forced exclusively to the C5 position. This synergistic directing
effect ensures near-quantitative regioselectivity without the need for complex protecting group
strategies[3].

Protocol 1: Standard Bromination Workflow
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This protocol is a self-validating system; the visual transition of the bromine color and
subsequent LC-MS monitoring ensure reaction fidelity.[3],[2]

» Solvation: Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq, e.g., 14.11 mmol) in a 1:1
mixture of glacial acetic acid and dichloromethane (DCM) (approx. 30 mL total volume).

o Rationale: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion
intermediate, accelerating the EAS. DCM ensures complete dissolution of the organic
starting material.

o Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

» Electrophilic Addition: Add molecular bromine (

, 1.1 eq) dropwise over 30 minutes.

o Rationale: Dropwise addition at O °C prevents localized heating and mitigates the risk of
oxidative side reactions or over-bromination.

e Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12—
16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

e Quenching & Extraction: Quench the reaction by adding distilled water (100 mL). Extract the
aqueous layer with DCM (3 x 50 mL).

 Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the target compound.
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Step-by-step regioselective bromination workflow yielding CAS 445019-48-7.
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Application in Drug Development: Targeting FASN in
NASH

CAS 445019-48-7 is not merely a catalog chemical; it is a foundational building block for
synthesizing novel therapeutics, most notably Fatty Acid Synthase (FASN) inhibitors[2].

The Clinical Context: Non-Alcoholic Steatohepatitis (NASH) is characterized by hepatic lipid
accumulation, inflammation, and fibrosis. A primary driver of this lipotoxicity is De Novo
Lipogenesis (DNL)—the metabolic pathway that converts excess carbohydrates into fatty
acids[4]. FASN is the catalytic enzyme responsible for the final step of DNL, synthesizing
palmitate from acetyl-CoA and malonyl-CoA[5].

Pharmaceutical companies, such as Forma Therapeutics (developer of the clinical-stage FASN
inhibitor FT-4101), utilize highly substituted biphenyl scaffolds to selectively bind and block the
ketoreductase domain of FASN[6],[7]. CAS 445019-48-7 provides the exact steric and
electronic topology required for the "left-hand" aryl moiety of these inhibitors. The fluorine atom
enhances metabolic stability and target binding affinity via halogen bonding, while the ester
serves as a vector for attaching complex spirocyclic or heterocyclic amines[2],[8].
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Mechanism of FASN inhibition targeting De Novo Lipogenesis in NASH.
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Downstream Functionalization: Field-Proven
Protocols

To convert CAS 445019-48-7 into an active pharmaceutical ingredient (API), medicinal
chemists exploit its orthogonal reactivity. A critical transformation is the masking of the free
phenol to prevent rapid Phase Il metabolism (glucuronidation) in vivo.

Protocol 2: O-Difluoromethylation via Carbene Insertion

Converting the phenol into a difluoromethoxy group (

) drastically improves the lipophilicity and metabolic half-life of the resulting drug candidate[9].

Mechanistic Causality: This reaction utilizes sodium chlorodifluoroacetate (

). At elevated temperatures, this reagent undergoes thermal decarboxylation and loss of
chloride to generate a highly reactive difluorocarbene (

). The phenoxide ion, generated by a mild base, rapidly attacks the electrophilic carbene,
followed by protonation to yield the difluoromethyl ether.

e Preparation: In a dry reaction flask, dissolve methyl 3-bromo-5-fluoro-4-hydroxybenzoate
(500 mg) in anhydrous N,N-Dimethylformamide (DMF) (4 mL)[9].

o Reagent Addition: Add potassium carbonate (

, 416 mq) to deprotonate the phenol, followed by sodium chlorodifluoroacetate (612 mg)[9].

e Thermal Carbene Generation: Heat the mixture to 100 °C and stir for 4 hours.

o Rationale: The 100 °C threshold is strictly required to drive the thermal decomposition of
the acetate into the active

carbene species.

o Workup: Cool to room temperature, dilute with ethyl acetate, and wash the organic layer
extensively with water and saturated aqueous NacCl (brine) to remove the DMF solvent.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/WO2020100959A1/en
https://www.benchchem.com/product/b1398840?utm_src=pdf-body
https://patents.google.com/patent/WO2020100959A1/en
https://patents.google.com/patent/WO2020100959A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

« |solation: Evaporate the solvent under reduced pressure and purify the residue via silica gel
column chromatography to isolate the difluoromethylated intermediate[9].

Following this protection, the bromine atom at C5 is primed for Suzuki-Miyaura cross-coupling
with various arylboronic acids to construct the extended biaryl frameworks characteristic of
modern FASN inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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